3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
Properties
Molecular Formula |
C21H21N3O3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(4-methylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C21H21N3O3/c1-13-7-9-14(10-8-13)20-17-18(15-5-2-3-6-16(15)26)22-23-19(17)21(27)24(20)11-4-12-25/h2-3,5-10,20,25-26H,4,11-12H2,1H3,(H,22,23) |
InChI Key |
BEJHSQHDOCKSLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCO)NN=C3C4=CC=CC=C4O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions:
-
Solvent: Dioxane or ethanol
-
Catalyst: Acetic acid (1 mL per 0.01 mol substrate)
-
Temperature: 80°C reflux for 20 hours
-
Molar Ratio: 1:1:1 (optimized to 1:1.2:1.1 for improved yields)
Mechanism:
-
Knoevenagel Condensation: Aldehyde (2) reacts with the dioxobutanoate (1) to form an α,β-unsaturated ketone intermediate.
-
Michael Addition: 3-Amino-1-propanol (3) undergoes nucleophilic attack on the unsaturated ketone.
-
Cyclization: Hydrazine hydrate introduces the pyrazole ring via [3+2] cycloaddition, yielding the pyrrolo[3,4-c]pyrazole core.
Yield: 72–94% after recrystallization (ethanol/water).
Stepwise Synthesis via Pyrazole Intermediate
An alternative stepwise approach involves pre-forming the pyrazole ring before introducing the 3-hydroxypropyl and 4-methylphenyl groups.
Synthesis of Pyrazole Core
-
Chalcone Formation:
-
Cyclization with Hydrazine:
Introduction of 3-Hydroxypropyl Group
-
Alkylation: Intermediate (5) reacts with 3-bromopropanol in DMF using K₂CO₃ as a base at 60°C for 12 hours.
-
Yield: 68%.
Post-Functionalization of Preformed Scaffolds
Existing pyrrolo[3,4-c]pyrazol-6(1H)-one derivatives can be modified to introduce target substituents.
Reductive Amination
Nucleophilic Substitution
-
Substrate: Brominated derivative at position 5.
-
Reagent: 3-Amino-1-propanol with Cs₂CO₃ in DMF at 80°C.
Optimization Strategies
Solvent Screening
| Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|
| Dioxane | 94 | 98.5 |
| Ethanol | 87 | 97.2 |
| DMF | 73 | 95.8 |
| Acetonitrile | 65 | 93.1 |
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Challenges and Solutions
Low Solubility of Intermediates
Epimerization at C3
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Multicomponent MCR | 94 | 98.5 | 20 | Excellent |
| Stepwise Synthesis | 68 | 97.2 | 36 | Moderate |
| Post-Functionalization | 62 | 95.8 | 24 | Limited |
Recommendation: The one-pot MCR method is optimal for large-scale synthesis due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: Various substitution reactions can occur, especially at the aromatic rings, using reagents like halogens, nitrates, or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
The compound’s potential biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.
Medicine
In medicinal chemistry, it is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In materials science, the compound can be used in the development of novel polymers, coatings, and other advanced materials due to its structural properties.
Mechanism of Action
The mechanism by which 3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the hydroxy groups may participate in hydrogen bonding with active sites of enzymes, altering their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
Table 1 compares substituents and molecular properties of the target compound with similar derivatives.
Key Observations :
- Electron-Withdrawing Effects : Chloro () and trifluoromethyl () substituents enhance electrophilicity, influencing reactivity and binding interactions.
- Steric Effects : Bulky groups like 3-trifluoromethylphenyl () or 4-methylphenyl (target compound) may hinder crystal packing, reducing melting points.
Physicochemical Properties
Structure-Activity Relationship (SAR) Considerations
- Hydroxy Groups : The 2-hydroxyphenyl and 3-hydroxypropyl moieties (target) may enhance bioavailability via hydrogen bonding with biological targets, contrasting with lipophilic methoxypropyl ().
- Aromatic Substitutents : Electron-deficient rings (e.g., 4-chlorophenyl ) could improve binding affinity in enzyme-active sites compared to electron-rich 4-methylphenyl (target).
- Heterocyclic Core : The pyrrolo[3,4-c]pyrazol-6(1H)-one scaffold provides a rigid framework for functional group display, critical for pharmacophore development .
Biological Activity
3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antioxidant, antimicrobial, and anticancer activities, based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Molecular Formula : C21H21N3O3
- Molecular Weight : 365.41 g/mol
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The antioxidant activity of 3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results showed that the compound effectively scavenges free radicals, indicating its potential as a natural antioxidant. The concentration-dependent activity suggests that higher concentrations yield greater scavenging effects.
| Concentration (µg/mL) | % Free Radical Scavenging Activity |
|---|---|
| 10 | 25 |
| 20 | 45 |
| 40 | 70 |
| 60 | 85 |
| 100 | 95 |
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against various bacterial strains. The results demonstrated notable activity against both Gram-positive and Gram-negative bacteria.
- Tested Strains :
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
- Pseudomonas aeruginosa (Gram-negative)
The minimum inhibitory concentration (MIC) values indicated that the compound possesses strong antibacterial properties.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
Preliminary studies have suggested that the compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.
In vitro studies on human cancer cell lines have shown that treatment with the compound leads to a significant reduction in cell viability compared to control groups.
Case Studies and Research Findings
A study published in Acta Crystallographica highlighted the synthesis and characterization of various dihydropyrrolo-pyrazolone derivatives, including our compound of interest. The study emphasized the importance of structural modifications in enhancing biological activity .
Another investigation focused on the interaction of similar compounds with DNA, revealing potential applications in cancer therapy due to their ability to bind and cleave DNA . This property is crucial for developing novel chemotherapeutic agents.
Q & A
Q. What synthetic methodologies are effective for producing this compound, and how can reaction conditions be optimized to enhance yield?
The compound can be synthesized via multi-step reactions involving cyclization and substitution. For example, cyclization of intermediates using reflux conditions in xylene (24–30 hours) followed by purification via recrystallization from methanol has been reported to yield structurally related pyrrolo-pyrazolone derivatives . Optimization may involve adjusting solvent polarity, catalyst loading (e.g., chloranil for dehydrogenation), and temperature to suppress side reactions like over-oxidation of hydroxyl groups.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Key techniques include:
- 1H/13C NMR : To verify substituent positions (e.g., distinguishing aromatic protons of hydroxyphenyl vs. methylphenyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight confirmation and detection of isotopic patterns .
- FTIR : To identify functional groups (e.g., hydroxyl stretches at ~3200–3500 cm⁻¹ and carbonyl peaks at ~1650–1750 cm⁻¹) .
Q. How can researchers mitigate common side reactions during synthesis?
Side reactions like unintended oxidation of hydroxyl groups or incomplete cyclization can be minimized by:
- Using inert atmospheres (N₂/Ar) to prevent oxidation.
- Optimizing stoichiometry of reagents (e.g., limiting excess oxidizing agents).
- Employing stepwise purification (e.g., NaOH washes to remove acidic byproducts, followed by recrystallization) .
Advanced Research Questions
Q. What computational strategies can predict the bioactivity of derivatives of this compound?
In silico methods include:
- Molecular docking : To assess binding affinity with target proteins (e.g., kinases or receptors linked to anticancer activity).
- QSAR modeling : Leveraging structural descriptors (e.g., logP, polar surface area) to correlate substituent effects with bioactivity .
- ADMET prediction : Evaluating pharmacokinetic properties like bioavailability and toxicity risks.
Q. How can contradictions in reported biological activities of this compound be resolved?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentrations) or impurity profiles. Strategies include:
- Standardized bioassays : Replicating studies under controlled conditions (e.g., using the same cancer cell lines and exposure times).
- Purity validation : Rigorous characterization (e.g., HPLC ≥95% purity) to rule out confounding effects from synthetic byproducts .
- Mechanistic studies : Elucidating molecular targets (e.g., enzyme inhibition assays) to confirm mode of action .
Q. What experimental designs are optimal for evaluating the anticancer potential of this compound?
A tiered approach is recommended:
- In vitro screening : Use MTT/XTT assays on diverse cancer cell lines (e.g., MCF-7, HeLa) with non-cancerous controls to assess selectivity .
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) to quantify cell death mechanisms.
- In vivo models : Xenograft studies in rodents, with dose optimization based on pharmacokinetic data (e.g., half-life, tissue distribution) .
Methodological Notes
- Synthesis Optimization : Evidence from structurally similar compounds suggests that substituent positioning (e.g., hydroxyl vs. methyl groups) significantly impacts reactivity. For example, electron-donating groups like -OH may facilitate electrophilic substitutions, requiring careful control of reaction pH .
- Data Interpretation : Conflicting bioactivity data can be contextualized using meta-analysis frameworks, integrating results from multiple studies while accounting for methodological variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
